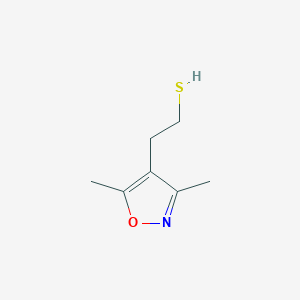

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAOLMCCUVXXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649276 | |

| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-05-6 | |

| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol"

An In-depth Technical Guide to the Synthesis of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the construction of the 3,5-dimethylisoxazole core, followed by functionalization at the C4 position and subsequent elaboration of the ethanethiol side chain. This document details the strategic considerations behind each synthetic step, providing in-depth mechanistic insights and a detailed, step-by-step experimental protocol. The presented methodology is designed to be both efficient and scalable, offering a practical guide for researchers in the field.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] The isoxazole ring system is a key structural motif in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The unique electronic and steric properties of the isoxazole core allow it to serve as a versatile scaffold in the design of novel therapeutic agents. The target molecule, this compound, incorporates a reactive thiol group, making it a valuable intermediate for further chemical modification, such as in the development of enzyme inhibitors or as a fragment for covalent drug design.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach beginning with the readily available 3,5-dimethylisoxazole. The key strategic disconnections involve the formation of the C-S bond and the construction of the ethyl side chain at the C4 position of the isoxazole ring.

Our forward synthetic strategy is therefore outlined as follows:

-

Step 1: Synthesis of 3,5-dimethylisoxazole.

-

Step 2: Formylation of 3,5-dimethylisoxazole via a Vilsmeier-Haack reaction to yield 3,5-dimethylisoxazole-4-carbaldehyde.

-

Step 3: Conversion of the aldehyde to an intermediate suitable for reduction to the primary alcohol, 2-(3,5-dimethylisoxazol-4-yl)ethanol. Two viable routes will be discussed:

-

Route A: A Wittig reaction to form a vinyl intermediate, followed by hydroboration-oxidation.

-

Route B: Oxidation of the aldehyde to the carboxylic acid, followed by reduction.

-

-

Step 4: Conversion of the primary alcohol to the target ethanethiol via a tosylate intermediate and subsequent reaction with thiourea.

This strategic approach leverages well-established and reliable chemical transformations to ensure a high overall yield and purity of the final product.

Detailed Synthetic Pathway and Mechanistic Insights

Step 1: Synthesis of 3,5-Dimethylisoxazole

The synthesis of the 3,5-dimethylisoxazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with hydroxylamine. This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford the isoxazole ring.

Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole

The introduction of a formyl group at the C4 position of the 3,5-dimethylisoxazole ring is efficiently accomplished using the Vilsmeier-Haack reaction.[3][4][5][6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The Vilsmeier reagent is a potent electrophile that attacks the electron-rich C4 position of the isoxazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired 3,5-dimethylisoxazole-4-carbaldehyde.

Step 3: Elaboration of the Ethyl Side Chain

The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes.[1][8][9] In this step, 3,5-dimethylisoxazole-4-carbaldehyde is treated with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield 4-vinyl-3,5-dimethylisoxazole.

The subsequent conversion of the vinyl group to a primary alcohol is achieved through hydroboration-oxidation.[2][10][11][12] This two-step process involves the anti-Markovnikov addition of borane (BH₃) across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base. This regioselectivity ensures the formation of the desired 2-(3,5-dimethylisoxazol-4-yl)ethanol.

An alternative approach involves the oxidation of 3,5-dimethylisoxazole-4-carbaldehyde to the corresponding carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate or Jones reagent.

The resulting carboxylic acid can then be reduced to the primary alcohol, 2-(3,5-dimethylisoxazol-4-yl)ethanol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[13][14][15][16][17] It is important to note that milder reducing agents, such as sodium borohydride, are generally not effective for the reduction of carboxylic acids.

Step 4: Conversion of the Alcohol to the Ethanethiol

The final step in the synthesis is the conversion of the primary alcohol to the target ethanethiol. A highly effective method for this transformation involves a two-step sequence via a tosylate intermediate.[18][19] The alcohol is first treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to form the corresponding tosylate. The tosylate is an excellent leaving group and is subsequently displaced by a sulfur nucleophile. Reaction with thiourea followed by basic hydrolysis of the resulting isothiouronium salt affords the desired this compound.

Visualizing the Synthesis

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis via Route B for the elaboration of the ethyl side chain, as it generally involves more common and scalable laboratory procedures.

Materials and Reagents

| Reagent | Purity | Supplier |

| 3,5-Dimethylisoxazole | 98% | Major Supplier |

| Phosphorus oxychloride (POCl₃) | 99% | Major Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Major Supplier |

| Potassium permanganate (KMnO₄) | 99% | Major Supplier |

| Sodium bisulfite | 98% | Major Supplier |

| Lithium aluminum hydride (LiAlH₄) | 1.0 M in THF | Major Supplier |

| p-Toluenesulfonyl chloride (TsCl) | 99% | Major Supplier |

| Pyridine | Anhydrous | Major Supplier |

| Thiourea | 99% | Major Supplier |

| Sodium hydroxide (NaOH) | 98% | Major Supplier |

| Diethyl ether | Anhydrous | Major Supplier |

| Tetrahydrofuran (THF) | Anhydrous | Major Supplier |

| Dichloromethane (DCM) | Anhydrous | Major Supplier |

| Ethyl acetate | ACS Grade | Major Supplier |

| Hexanes | ACS Grade | Major Supplier |

| Hydrochloric acid (HCl) | Concentrated | Major Supplier |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Major Supplier |

| Magnesium sulfate (MgSO₄) | Anhydrous | Major Supplier |

Step-by-Step Procedure

Step 1 & 2: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde

-

To a stirred solution of 3,5-dimethylisoxazole (1.0 eq) in anhydrous DMF (3.0 eq), cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 3,5-dimethylisoxazole-4-carbaldehyde as a solid.

Step 3B: Oxidation to 3,5-Dimethylisoxazole-4-carboxylic acid

-

Dissolve the 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

-

Cool the solution to 0 °C and add a solution of potassium permanganate (1.5 eq) in water dropwise.

-

Stir the reaction at room temperature until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated HCl to pH 2-3, which should precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3,5-dimethylisoxazole-4-carboxylic acid.

Step 3B (cont.): Reduction to 2-(3,5-Dimethylisoxazol-4-yl)ethanol

-

To a solution of 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0 eq, 1.0 M solution in THF) dropwise at 0 °C.

-

After the addition is complete, stir the reaction at room temperature for 12-16 hours.

-

Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

-

Filter the mixture through a pad of Celite, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(3,5-dimethylisoxazol-4-yl)ethanol, which can be purified by column chromatography if necessary.

Step 4: Synthesis of this compound

-

Dissolve 2-(3,5-dimethylisoxazol-4-yl)ethanol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to give the crude tosylate, which is used in the next step without further purification.

-

Dissolve the crude tosylate in ethanol, add thiourea (1.5 eq), and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and add a solution of NaOH (3.0 eq) in water.

-

Reflux the mixture for an additional 2-3 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with 1 M HCl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for the preparation of this compound. The described pathway utilizes well-established chemical transformations, ensuring reproducibility and scalability. The in-depth discussion of the reaction mechanisms and strategic considerations provides a solid foundation for researchers to adapt and optimize this synthesis for their specific needs. The availability of this versatile isoxazole-containing thiol will undoubtedly facilitate further exploration of its potential in medicinal chemistry and drug discovery.

References

-

Wittig Reaction - Wikipedia. Available at: [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

-

Dikošová, L., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1313–1319. Available at: [Link]

- Elnagdi, M. H., et al. (1975). The reaction of β-ketonitriles with hydroxylamine. Journal of Heterocyclic Chemistry, 12(5), 909-912.

- Harigae, R., et al. (2014). A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles. Tetrahedron Letters, 55(30), 4145-4148.

- Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.

- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199.

- O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.

- Snow, A. W., & Foos, E. E. (2003).

- Finholt, A. E., Bond, A. C., & Schlesinger, H. I. (1947). Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry. Journal of the American Chemical Society, 69(5), 1199–1203.

- Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.

- Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490.

- Bandgar, B. P., & Sadavarte, V. S. (2000). One Pot Rapid Synthesis of Thiols from Alcohols under Mild Conditions. Synthesis, 2000(06), 808-810.

-

Hydroboration–oxidation reaction - Wikipedia. Available at: [Link]

-

LibreTexts. Hydroboration-Oxidation of Alkenes. Available at: [Link]

-

LibreTexts. Conversion of carboxylic acids to alcohols using LiAlH4. Available at: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Chemguide. reduction of carboxylic acids. Available at: [Link]

- Petkova, D., & Kalcheva, V. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. SN Applied Sciences, 1(3), 235.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]

- 7. youtube.com [youtube.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig_reaction [chemeurope.com]

- 10. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. community.wvu.edu [community.wvu.edu]

- 12. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 13. Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+ [pearson.com]

- 14. jackwestin.com [jackwestin.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Foreword: Understanding the Molecule

2-(3,5-dimethylisoxazol-4-yl)ethanethiol is a heterocyclic compound featuring a dimethylisoxazole core linked to an ethanethiol group. This unique combination of a five-membered aromatic heterocycle and a reactive thiol functional group suggests its potential utility in various scientific domains, particularly in drug discovery and materials science. The isoxazole moiety is a common scaffold in medicinal chemistry, known for its ability to participate in various biological interactions.[1][2][3] The thiol group, on the other hand, is highly reactive and can undergo a variety of chemical transformations, making it a valuable handle for conjugation and functionalization.[4][5][6] This guide aims to provide a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for researchers and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to ascertain its structure and fundamental identifiers.

The structural arrangement, with the ethanethiol chain at the 4-position of the 3,5-dimethylisoxazole ring, is a key determinant of its chemical behavior.

Predicted Physicochemical Characteristics

Experimental data for this specific molecule is not extensively available in the public domain. However, computational models provide valuable predictions for several key physicochemical parameters. These predictions, summarized in the table below, offer a preliminary understanding of the compound's behavior.

| Property | Predicted Value | Source |

| XLogP3 | 1.7 | [8][11] |

| Hydrogen Bond Donor Count | 1 | [11] |

| Hydrogen Bond Acceptor Count | 3 | [11] |

| Rotatable Bond Count | 2 | [11] |

| Physical Form | Liquid | |

| Purity | Typically >95% (commercial samples) |

-

Lipophilicity (XLogP3): The predicted XLogP3 value of 1.7 suggests that this compound has a moderate degree of lipophilicity. This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A value in this range often indicates a good balance between aqueous solubility and membrane permeability.

-

Hydrogen Bonding Capacity: With one hydrogen bond donor (the thiol -SH group) and three hydrogen bond acceptors (the nitrogen and oxygen atoms of the isoxazole ring, and the sulfur atom), the molecule has the potential to engage in hydrogen bonding interactions.[11] This can influence its solubility in protic solvents and its binding to biological targets.

-

Molecular Flexibility: The presence of two rotatable bonds in the ethanethiol side chain imparts a degree of conformational flexibility to the molecule.[11] This allows it to adopt different spatial arrangements, which can be crucial for its interaction with binding sites on proteins or other macromolecules.

Reactivity and Stability Profile

The chemical reactivity of this compound is dictated by its two primary functional components: the isoxazole ring and the ethanethiol group.

The Thiol Group: A Hub of Reactivity

The thiol (-SH) group is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). This makes it susceptible to a range of reactions, including:

-

Alkylation: Reaction with alkyl halides to form thioethers.

-

Oxidation: Thiols can be oxidized to form disulfides (S-S bond formation) or further to sulfonic acids under stronger oxidizing conditions.[6] This sensitivity to oxidation is a critical consideration for storage and handling.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

-

Thiol-Ene and Thiol-Yne Reactions: "Click" chemistry reactions that are widely used for bioconjugation and material synthesis.

The reactivity of the thiol group is a double-edged sword; while it provides a versatile handle for chemical modification, it also implies potential instability and the need for careful handling to prevent unwanted side reactions, particularly oxidation.

The Isoxazole Ring: A Stable Aromatic Core

The isoxazole ring is an aromatic heterocycle and is generally considered to be a stable scaffold.[1] Isoxazole derivatives are found in numerous pharmaceuticals, which is a testament to their general stability under physiological conditions.[2] However, the stability of the isoxazole ring can be influenced by pH. Some isoxazoles have been shown to undergo ring-opening under strongly basic conditions.[12] The electron-donating methyl groups on the isoxazole ring in the title compound are expected to enhance its stability.

Experimental Workflow: Characterization of this compound

To empirically determine the physicochemical properties of a novel compound like this compound, a systematic experimental workflow is essential. The following protocol outlines a logical sequence of analyses.

Caption: A typical experimental workflow for the characterization of a novel chemical compound.

Step-by-Step Methodologies

-

Synthesis and Purification:

-

Rationale: A high-purity sample is a prerequisite for accurate physicochemical characterization.

-

Protocol: The synthesis would likely involve the introduction of a two-carbon unit with a protected thiol onto the 4-position of a pre-formed 3,5-dimethylisoxazole ring, followed by deprotection. Purification would be achieved through column chromatography.

-

-

Structural Verification and Purity Assessment:

-

Rationale: To confirm the chemical identity and purity of the synthesized compound.

-

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, further confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed to assess the purity of the sample, with a target of >95% for subsequent studies.

-

-

-

Physicochemical Property Determination:

-

Rationale: To experimentally measure key properties that govern the compound's behavior.

-

Protocols:

-

Solubility: The solubility would be determined in a range of solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO) using a standardized shake-flask method followed by quantification of the dissolved compound by HPLC.

-

pKa Determination: The acidity of the thiol proton would be determined using potentiometric titration or UV-Vis spectroscopy, as the UV absorbance of the thiolate anion may differ from the protonated thiol.

-

Stability Studies: The stability of the compound would be assessed under various conditions. This would involve incubating the compound in buffers of different pH, at various temperatures, and in the presence of an oxidizing agent (e.g., hydrogen peroxide). The degradation of the parent compound would be monitored over time by HPLC.

-

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound provides detailed handling procedures, general precautions for handling thiols and heterocyclic compounds should be observed.

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn at all times.

-

Ventilation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any volatile components.

-

Incompatibilities: Thiols can react vigorously with strong oxidizing agents.[13][14] Contact with strong acids should also be avoided as it may lead to the release of toxic gases.[13]

Potential Applications

The unique structural features of this compound suggest its potential in several areas of research and development:

-

Drug Discovery: The isoxazole core is a privileged scaffold in medicinal chemistry.[1][2][15] The thiol group can be used to attach this scaffold to other molecules or to act as a pharmacophore itself, for instance, by binding to the active site of metalloenzymes.

-

Bioconjugation: The reactive thiol group is ideal for conjugation to biomolecules such as proteins and peptides through maleimide chemistry or other thiol-specific coupling reactions.

-

Materials Science: Thiols are known to self-assemble on gold surfaces, opening up possibilities for the use of this molecule in the development of functionalized surfaces and sensors.

Conclusion

This compound is a molecule with intriguing potential stemming from its hybrid structure. While a comprehensive experimental dataset on its physicochemical properties is yet to be established in the literature, computational predictions and an understanding of the chemistry of its constituent functional groups provide a solid foundation for its exploration. The methodologies outlined in this guide provide a roadmap for researchers to further elucidate the properties of this compound and unlock its potential in various scientific disciplines.

References

- The Reactivity of Ethanethiol with Organic Compounds: An In-depth Technical Guide - Benchchem. (n.d.).

- This compound - Sigma-Aldrich. (n.d.).

- Ethanethiol 75-08-1 wiki - Guidechem. (n.d.).

- Ethanethiol - Grokipedia. (n.d.).

- Ethanethiol - Wikipedia. (n.d.).

- Ethanethiol | C2H5SH | CID 6343 - PubChem - NIH. (n.d.).

- This compound | Matrix Scientific. (n.d.).

- pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. (n.d.).

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.).

- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | C7H11NOS | CID 25219629 - PubChem. (n.d.).

- (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).

- 915923-05-6 | this compound. (n.d.).

- Structure and stability of isoxazoline compounds | Request PDF - ResearchGate. (2025, August 10).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 31).

- Isoxazole - Wikipedia. (n.d.).

- 2-(3,5-Dimethyl-4-isoxazolyl)ethanethiol - Oakwood Chemical. (n.d.).

- 2-(3,5-Dimethylisoxazol-4-yl)acetic acid - MySkinRecipes. (n.d.).

- This compound | CAS 915923-05-6 | SCBT. (n.d.).

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. 2-(3,5-Dimethylisoxazol-4-yl)acetic acid [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Ethanethiol - Wikipedia [en.wikipedia.org]

- 7. 915923-05-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | C7H11NOS | CID 25219629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(3,5-Dimethyl-4-isoxazolyl)ethanethiol [oakwoodchemical.com]

- 10. scbt.com [scbt.com]

- 11. aablocks.com [aablocks.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. Ethanethiol | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Authored for Drug Development Professionals by a Senior Application Scientist

An In-depth Technical Guide to 2-(3,5-dimethylisoxazol-4-yl)ethanethiol (CAS: 915923-05-6)

Foreword: Unpacking a Bifunctional Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, molecules that present multiple pharmacologically relevant features are of immense interest. This compound is one such compound. While not a household name in blockbuster drugs, its constituent parts—the isoxazole ring and the ethanethiol group—are individually well-established motifs in medicinal chemistry. The isoxazole core is a bioisostere for various functional groups and is found in drugs ranging from anti-inflammatories to antibiotics.[1][2] Concurrently, the thiol (-SH) group is a powerful functional handle, renowned for its roles in antioxidant defense, metal chelation, and covalent modulation of protein targets.[3][4][5]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data. We will delve into its physicochemical properties, propose a rational and detailed synthetic pathway, discuss methods for its characterization, and explore its potential applications, grounding our discussion in the established significance of its core moieties.

Section 1: Core Molecular Identity and Physicochemical Profile

The foundational step in evaluating any research compound is a thorough understanding of its basic chemical and physical properties. This compound is a heterocyclic compound featuring a fully substituted isoxazole ring linked to an ethanethiol side chain.

Caption: 2D Chemical Structure of this compound.

1.1: Summary of Physicochemical Data

The following table consolidates key identifiers and properties of the title compound, compiled from various chemical suppliers and databases. These values are crucial for planning experiments, from reaction setup to purification and formulation.

| Property | Value | Source(s) |

| CAS Number | 915923-05-6 | [6][7][8][9][10] |

| Molecular Formula | C₇H₁₁NOS | [6][7][9][11] |

| Molecular Weight | 157.23-157.24 g/mol | [6][8][9][11] |

| Physical Form | Liquid | [8] |

| Boiling Point (Predicted) | 269.2 ± 28.0 °C | [12] |

| Density (Predicted) | 1.085 ± 0.06 g/cm³ | [12] |

| pKa (Predicted) | 9.91 ± 0.10 | [12] |

| XLogP3-AA | 1.7 | [11] |

| Purity (Typical) | >95-98% | [8] |

| InChI Key | YCAOLMCCUVXXJA-UHFFFAOYSA-N | [8][11] |

| SMILES | CC1=C(C(=NO1)C)CCS | [11][13] |

Section 2: Proposed Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a robust and logical pathway can be designed based on established principles of heterocyclic chemistry. The proposed workflow is a three-stage process, beginning with the construction of the isoxazole core, followed by functionalization at the C4 position, and concluding with the introduction of the thiol moiety.

2.1: Synthetic Workflow Overview

This diagram illustrates the proposed synthetic strategy, highlighting the key transformations required to assemble the target molecule.

Caption: Proposed multi-step synthesis of the target compound.

2.2: Step-by-Step Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes justifications for the chosen reagents and conditions, along with key analytical checkpoints to ensure the reaction has proceeded as expected before moving to the subsequent step.

Protocol 2.2.1: Synthesis of 3,5-dimethylisoxazole (Core)

-

Principle: The isoxazole ring is a classic heterocyclic system that can be readily formed by the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[1] This reaction is robust, high-yielding, and utilizes readily available starting materials.

-

Methodology:

-

To a stirred solution of hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in 50% aqueous ethanol, add acetylacetone (1.0 eq) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3,5-dimethylisoxazole.

-

Validation: Confirm structure via ¹H NMR, observing two distinct methyl singlets and one aromatic proton singlet.

-

Protocol 2.2.2: Synthesis of 4-(2-chloroethyl)-3,5-dimethylisoxazole

-

Principle: Introducing the two-carbon spacer with a reactive handle is a critical step. A Vilsmeier-Haack formylation at the electron-rich C4 position, followed by reduction and chlorination, provides a suitable electrophile for the final thiolation step.

-

Methodology (Multi-step sequence):

-

Formylation: To a flask containing anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 30 minutes. Add 3,5-dimethylisoxazole (1.0 eq) and heat the mixture to 60-70 °C for 4-6 hours. Cool, pour onto crushed ice, and neutralize with aqueous sodium bicarbonate. Extract the product, 4-formyl-3,5-dimethylisoxazole, with ethyl acetate.

-

Reduction: Dissolve the crude aldehyde in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 2 hours at room temperature. Quench with acetone, remove methanol in vacuo, and extract the resulting alcohol into ethyl acetate.

-

Chlorination: Dissolve the crude alcohol in dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C. Reflux the mixture for 3 hours. Cool, carefully pour into a saturated sodium bicarbonate solution, and extract the chlorinated product with DCM.

-

Validation: Purify the final chloro-intermediate by column chromatography. Confirm its structure via ¹H NMR (disappearance of the alcohol -OH peak, appearance of two triplet signals for the ethyl chain) and Mass Spectrometry (correct molecular ion peak with characteristic chlorine isotope pattern).

-

Protocol 2.2.3: Synthesis of this compound (Final Product)

-

Principle: The thiol group can be introduced via nucleophilic substitution using a sulfur nucleophile. The use of thiourea followed by basic hydrolysis is a common and effective method that avoids the direct handling of odorous and volatile thiols and minimizes the formation of disulfide byproducts.

-

Methodology:

-

Dissolve 4-(2-chloroethyl)-3,5-dimethylisoxazole (1.0 eq) and thiourea (1.1 eq) in ethanol and reflux for 6-8 hours to form the isothiouronium salt intermediate.

-

Cool the mixture and add a solution of sodium hydroxide (3.0 eq) in water.

-

Reflux the resulting mixture for an additional 4-6 hours to hydrolyze the intermediate.

-

Cool to room temperature and acidify carefully with 1M HCl to a pH of ~5-6.

-

Extract the target thiol with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by flash column chromatography.

-

Final Validation: Characterize thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm the structure and purity (>95%).

-

Section 3: Potential Applications in Drug Discovery and Research

The true value of a molecule like this compound lies in the synergistic potential of its two key functional groups. Its structure suggests several promising avenues for research.

3.1: The Role of the Thiol and Isoxazole Moieties

The thiol group is a potent nucleophile and a mild reducing agent, making it a versatile player in biological systems.[14][15] It can act as a radical scavenger, mitigating oxidative stress, a mechanism central to many disease pathologies.[3][5] Furthermore, thiols are excellent ligands for metal ions, suggesting potential applications as chelating agents for treating heavy metal toxicity.[4] The isoxazole ring, being a stable aromatic system, acts as a rigid scaffold, positioning the reactive thiol group for specific interactions. Isoxazole derivatives are known to act as COX-2 inhibitors and are found in various antibiotics.[1]

Caption: Functional roles derived from the molecule's constituent parts.

3.2: Future Research Directions

-

Enzyme Inhibition Studies: The thiol group is known to form covalent bonds with cysteine residues in enzyme active sites. This molecule could be screened against proteases, kinases, or other enzymes where a cysteine-targeted covalent inhibitor might be effective.

-

Antioxidant and Cytoprotective Assays: Its capacity to scavenge reactive oxygen species (ROS) should be quantified in cellular assays to evaluate its potential for treating conditions associated with oxidative stress.[5]

-

Pharmacokinetic Profiling: The isoxazole ring can improve metabolic stability.[16] Studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile would be essential for any drug development program.

-

Building Block for Synthesis: The compound can serve as a valuable intermediate, allowing for further elaboration through its reactive thiol group to build more complex molecules with tailored biological activities.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount.

-

Hazard Identification: The compound is classified as an irritant.[9] GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store at room temperature in a tightly sealed container in a dry, well-ventilated area.[8]

Conclusion

This compound represents a compelling molecular scaffold for researchers in drug discovery. It elegantly combines the stable, bio-relevant isoxazole core with the functionally versatile thiol group. While its specific biological activities await detailed investigation, its structure strongly suggests potential as an antioxidant, enzyme modulator, or metal chelator. The synthetic route proposed herein offers a logical and feasible approach for its preparation, enabling further exploration of this promising compound in medicinal chemistry and chemical biology.

References

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).

- Isoxazole. (n.d.). Wikipedia.

- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.

- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.

- Medicinal Thiols: Current Status and New Perspectives. (2021, January 1). PMC - NIH.

- 915923-05-6 | CAS DataBase. (n.d.). ChemicalBook.

- What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. (n.d.). MetwareBio.

- Medicinal Thiols: Current Status and New Perspectives. (2020, January 1). Scholars' Mine.

- Thiols: Functions, Identification, and Applications. (2024, February 28). Creative Proteomics Blog.

- CAS 915923-05-6 | this compound. (n.d.). Aceschem.

- Thiol Compounds and Inflammation. (n.d.). Frontiers in Bioscience-Landmark.

- 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol | CAS:915923-05-6. (n.d.). Atomaxchem.

- This compound. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.

- 915923-05-6|this compound. (n.d.). BLDpharm.

- 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | C7H11NOS | CID 25219629. (n.d.). PubChem.

- This compound. (n.d.). Matrix Scientific.

- 2-(3,5-Dimethyl-4-isoxazolyl)ethanethiol. (n.d.). Oakwood Chemical.

- 915923-05-6 | this compound. (n.d.). AA Blocks.

- 2-(3,5-Dimethylisoxazol-4-yl)acetic acid. (n.d.). MySkinRecipes.

- This compound | CAS 915923-05-6. (n.d.). SCBT.

Sources

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]

- 5. imrpress.com [imrpress.com]

- 6. aceschem.com [aceschem.com]

- 7. 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol | CAS:915923-05-6 | Atomaxchem [en.atomaxchem.com]

- 8. This compound | 915923-05-6 [sigmaaldrich.com]

- 9. 915923-05-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. scbt.com [scbt.com]

- 11. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | C7H11NOS | CID 25219629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 915923-05-6 | CAS DataBase [m.chemicalbook.com]

- 13. aablocks.com [aablocks.com]

- 14. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]

- 15. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 16. 2-(3,5-Dimethylisoxazol-4-yl)acetic acid [myskinrecipes.com]

The 3,5-Dimethylisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. We will dissect its molecular architecture, explore robust synthetic methodologies, and discuss its potential applications, particularly in the context of targeted therapies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical building block. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its remarkable versatility.[1][2] Isoxazole derivatives are found at the core of numerous approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

The 3,5-dimethylisoxazole motif, in particular, has gained significant traction as an effective bioisostere for the acetyl-lysine (KAc) side chain.[3][4] This mimicry allows molecules incorporating this scaffold to bind to bromodomains, which are epigenetic reader proteins that recognize acetylated lysine residues on histones and other proteins. The Bromodomain and Extra-Terminal Domain (BET) family of proteins, especially BRD4, have emerged as critical targets in oncology and inflammation.[5][6] Consequently, the 3,5-dimethylisoxazole core is a foundational component in the design of potent and selective BET bromodomain inhibitors.[3][4][6]

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound (CAS Number: 915923-05-6) is a bifunctional molecule.[7][8][9][10] Its structure consists of two key components:

-

A 3,5-dimethylisoxazole ring: A stable aromatic core substituted with methyl groups at positions 3 and 5.

-

A 4-ethanethiol side chain: A flexible two-carbon linker attached to the 4-position of the isoxazole ring, terminating in a nucleophilic thiol (-SH) group.

The IUPAC name for this compound is 2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanethiol.[8]

Caption: Retrosynthetic analysis for the target molecule.

Synthesis of the 3,5-Dimethylisoxazole Core

The formation of 3,5-disubstituted isoxazoles is a well-established transformation in organic chemistry. [11]The most direct and high-yielding method involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. [2][12]

Caption: Workflow for the synthesis of the 3,5-dimethylisoxazole core.

Protocol: Synthesis of 3,5-Dimethylisoxazole

-

Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol.

-

Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water and add it to the flask. The base is critical to free the hydroxylamine nucleophile.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude 3,5-dimethylisoxazole can be purified by fractional distillation to yield a clear liquid. The product's identity should be confirmed by NMR spectroscopy.

Introduction of the Ethanethiol Side Chain

With the isoxazole core in hand, the next phase is functionalization at the C4 position, followed by elaboration to the ethanethiol side chain. This is a multi-step process requiring careful selection of reagents.

Protocol: Synthesis of this compound from a 4-formyl precursor

This protocol is a representative example; specific conditions may require optimization.

-

Step 1: Vilsmeier-Haack Formylation: React 3,5-dimethylisoxazole with a Vilsmeier reagent (POCl₃/DMF) to install a formyl group (-CHO) at the C4 position, yielding 3,5-dimethylisoxazole-4-carbaldehyde. This is a standard method for electrophilic substitution on electron-rich heterocycles.

-

Step 2: Horner-Wadsworth-Emmons Olefination: React the aldehyde with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH) to form an α,β-unsaturated ester. This reaction extends the carbon chain by two atoms.

-

Step 3: Reduction: Reduce the double bond and the ester simultaneously using a powerful reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent (e.g., THF) to yield 2-(3,5-dimethylisoxazol-4-yl)ethanol.

-

Step 4: Conversion to Thiol:

-

Method A (Mitsunobu Reaction): Convert the primary alcohol to a thiol via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the resulting thioacetate with a base (e.g., NaOH or NaOMe). This method offers good control and generally high yields.

-

Method B (Mesylation and Substitution): Convert the alcohol to a better leaving group, such as a mesylate (using MsCl and a base like Et₃N). Subsequently, displace the mesylate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

-

Final Purification: The final product, this compound, must be purified under an inert atmosphere (e.g., nitrogen or argon) by column chromatography to prevent oxidation of the thiol to a disulfide. Characterization should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Research and Drug Development

The unique combination of a proven pharmacophore (3,5-dimethylisoxazole) and a reactive handle (ethanethiol) makes this molecule a valuable tool for drug discovery.

-

Bromodomain Inhibitors: The primary application leverages the isoxazole core as a KAc mimic. [3][4]The ethanethiol tail can be used as a synthetic handle to attach larger, more complex fragments designed to interact with other regions of the bromodomain binding pocket, such as the WPF shelf, potentially increasing potency and selectivity. [4]Several studies have successfully developed potent BRD4 inhibitors based on 3,5-dimethylisoxazole derivatives. [5][6]* Covalent Modifiers: The thiol group is a soft nucleophile that can participate in Michael additions or react with electrophilic residues (like cysteine) on a protein target. This enables its use in designing covalent inhibitors, which can offer advantages in potency and duration of action.

-

Linker Chemistry: The ethanethiol moiety is an ideal linker for bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). The thiol can be used to attach the molecule to payloads, antibodies, or E3 ligase recruiters.

-

Fragment-Based Screening: As a relatively small molecule, it can be used in fragment-based drug discovery (FBDD) campaigns to identify initial hits that can be grown or merged into more potent lead compounds.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

GHS Hazard Statements: The compound is associated with warnings for eye irritation (H319). [8]Some suppliers also list H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation). [7]* Signal Word: Warning. [7]* Handling:

-

Work in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors, even at low concentrations. [13][14] * Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container, potentially under an inert atmosphere to prevent oxidation.

-

Conclusion

This compound is a strategically designed chemical entity that merges the biologically relevant 3,5-dimethylisoxazole scaffold with the synthetically versatile ethanethiol group. Its structure is well-defined, and its synthesis, while multi-step, relies on robust and well-understood organic transformations. For researchers in drug discovery, this molecule represents a powerful building block for creating novel therapeutics, particularly in the burgeoning field of epigenetic modulation and targeted covalent inhibition. Its thoughtful application holds significant promise for the development of next-generation medicines.

References

-

Agrawal, N. et al. (2021) An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

-

Wikipedia (2024) Isoxazole. Available at: [Link]

-

Organic Chemistry Portal (n.d.) Isoxazole synthesis. Available at: [Link]

-

YouTube (2019) synthesis of isoxazoles. Available at: [Link]

-

ResearchGate (n.d.) Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.) The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. Available at: [Link]

-

PubMed (2018) Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Available at: [Link]

-

PubMed Central (PMC) (n.d.) Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Available at: [Link]

-

ACS Publications (n.d.) Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed (2021) Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Available at: [Link]

-

PubChem (n.d.) 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol. Available at: [Link]

-

Oakwood Chemical (n.d.) 2-(3,5-Dimethyl-4-isoxazolyl)ethanethiol. Available at: [Link]

-

AA Blocks (n.d.) this compound. Available at: [Link]

-

MySkinRecipes (n.d.) 2-(3,5-Dimethylisoxazol-4-yl)acetic acid. Available at: [Link]

-

Cheméo (n.d.) Chemical Properties of Ethanethiol. Available at: [Link]

-

Grokipedia (n.d.) Ethanethiol. Available at: [Link]

-

PrepChem.com (n.d.) Preparation of ethanethiol. Available at: [Link]

Sources

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 915923-05-6 [sigmaaldrich.com]

- 8. 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethane-1-thiol | C7H11NOS | CID 25219629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 915923-05-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. 2-(3,5-Dimethyl-4-isoxazolyl)ethanethiol [oakwoodchemical.com]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Ethanethiol (CAS 75-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. grokipedia.com [grokipedia.com]

The Rising Therapeutic Potential of Isoxazole Thiol Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Strategic Convergence of Isoxazole and Thiol Moieties

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor, often guided by the strategic hybridization of known pharmacophores. The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold. Its presence in clinically approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide attests to its versatile role in drug design. The isoxazole ring system offers a unique combination of electronic properties, metabolic stability, and the ability to engage in various non-covalent interactions, making it a cornerstone for developing compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

This guide delves into a particularly compelling class of derivatives: isoxazole thiols . The incorporation of a sulfur-containing moiety, such as a thiol, mercapto, or thiourea group, introduces a new dimension of biological activity. Thiourea and its derivatives, for instance, are recognized for their own diverse pharmacological profile, including significant antioxidant, anticancer, and antibacterial properties. The thiol group, with its unique nucleophilicity and capacity to coordinate with metal ions in enzymes, can profoundly influence a molecule's mechanism of action and pharmacokinetic profile.

The convergence of the isoxazole scaffold with a thiol-containing functional group creates hybrid molecules with enhanced potency and novel mechanisms of action. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of isoxazole thiol derivatives, offering researchers and drug development professionals a comprehensive resource grounded in scientific literature.

Synthetic Strategies: Forging the Isoxazole-Thiol Linkage

The creation of isoxazole thiol derivatives is not a monolithic process. It typically involves a multi-step approach that first builds the core heterocyclic structures, which are then coupled. The causality behind this staged approach lies in the chemical reactivity of the respective functional groups; constructing the stable aromatic isoxazole ring before introducing the reactive thiol moiety is often the most efficient and high-yielding strategy.

Core Synthesis Pathway: A Validated Workflow

A prevalent and robust strategy involves the synthesis of isoxazole and thiol-containing precursors separately, followed by their strategic coupling. A common thiol precursor, 2-mercaptobenzimidazole, is valued for its own biological activity and provides a versatile handle for derivatization.

An In-depth Technical Guide on the Biological Activity of Isoxazole Thiol Derivatives

Foundational Scaffolds: Isoxazole and Thiol Moieties in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, a structure that imparts a unique set of physicochemical properties.[1] It is an aromatic system, yet it contains a weak N-O bond, which can be a site for ring cleavage under specific reductive or basic conditions. This dual nature makes isoxazoles not only stable scaffolds for building complex molecules but also useful synthetic intermediates.[2] The isoxazole nucleus is a key component in numerous clinically approved drugs, including the antibacterial sulfamethoxazole, the anti-inflammatory valdecoxib, and the antirheumatic leflunomide, highlighting its broad therapeutic relevance.[3]

The thiol (-SH) group and its derivatives (e.g., thiourea, thioether) are also of significant interest in drug design. The sulfur atom confers distinct properties, including high nucleophilicity, the ability to form strong coordination bonds with metal ions in enzyme active sites, and participation in redox processes. Thiourea derivatives, in particular, exhibit a wide array of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.

The strategic combination of these two pharmacophores into a single molecular entity—an isoxazole thiol derivative —is a promising strategy for developing novel therapeutic agents with potentially synergistic or enhanced biological activities.

Key Biological Activities and Therapeutic Applications

Research into isoxazole thiol derivatives has revealed a spectrum of pharmacological activities, with the most prominent being anti-inflammatory, analgesic, and antimicrobial effects.

A significant breakthrough in this area has been the development of isoxazole-mercaptobenzimidazole hybrids. These compounds have demonstrated potent in vivo anti-inflammatory and analgesic activities. The benzimidazole ring, particularly the 2-mercaptobenzimidazole substructure, is a well-known bioactive scaffold in its own right, exhibiting analgesic and anti-inflammatory properties. When hybridized with an isoxazole moiety, the resulting compounds show remarkable efficacy.

Mechanism of Action Insights: The anti-inflammatory action of many isoxazole derivatives, such as valdecoxib, is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. While the precise mechanism for isoxazole-mercaptobenzimidazole hybrids is still under investigation, it is plausible that they act as dual-action agents. The isoxazole component may target the COX pathway, while the mercaptobenzimidazole moiety could contribute through complementary mechanisms, potentially involving the inhibition of other pro-inflammatory mediators or pathways. The thiol group's ability to interact with metalloenzymes could also play a role in modulating inflammatory responses.

The isoxazole core is a foundational element in several classes of antibiotics, including penicillins (e.g., cloxacillin, dicloxacillin) and sulfonamides (e.g., sulfamethoxazole). The incorporation of sulfur-containing side chains, such as thiosemicarbazides, has been shown to yield isoxazoline derivatives with significant antimicrobial and antioxidant properties.

Studies on isoxazole derivatives have demonstrated that their antibacterial potency can be enhanced by specific substitutions on the phenyl rings attached to the core structure. For instance, the presence of electron-withdrawing groups like nitro and chlorine, or electron-donating groups such as methoxy and dimethyl amino, can significantly boost activity against both Gram-positive and Gram-negative bacteria.[3] Hybrid molecules combining isoxazoles with other antimicrobial heterocycles, like thiazole, have also yielded compounds with potent activity against M. tuberculosis and various bacterial and fungal strains.[3]

Structure-Activity Relationship (SAR) Insights: For isoxazole-mercaptobenzimidazole hybrids, studies have shown that the nature and position of substituents on the phenyl ring of the isoxazole moiety are critical for activity. For example, compounds bearing a 4-cyanophenyl or 4-fluorophenyl group at position 3 of the isoxazole ring exhibit notable analgesic activity. This suggests that electronic and steric factors govern the interaction of these molecules with their biological targets.

The isoxazole scaffold is a versatile platform for the development of anticancer agents, acting through diverse mechanisms. These mechanisms include the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of critical cellular machinery such as tubulin polymerization. Isoxazole derivatives have been developed as potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability of many oncoproteins.

While specific studies on isoxazole thiol derivatives as anticancer agents are emerging, the known anticancer properties of both the isoxazole and thiourea/mercapto moieties suggest a high potential for synergistic effects. The thiol group could enhance cellular uptake, interact with zinc-finger domains of transcription factors, or modulate redox homeostasis within cancer cells, thereby complementing the cytotoxic mechanisms of the isoxazole core.

Experimental Protocols: A Self-Validating System

The integrity of any drug discovery program rests on robust and reproducible experimental methodologies. Below are detailed, field-proven protocols for the synthesis and biological evaluation of isoxazole thiol derivatives.

Synthesis Workflow: From Precursors to Hybrid Molecule

The following multi-step protocol outlines a reliable pathway for synthesizing N-isoxazole-bound 2-mercaptobenzimidazole hybrids, a class of compounds with demonstrated analgesic and anti-inflammatory activity.

Caption: A three-step workflow for synthesizing isoxazole-mercaptobenzimidazole hybrids.

-

Synthesis of 2-Mercaptobenzimidazole (1):

-

To a 500 mL round-bottom flask, add o-phenylenediamine (0.1 mol), potassium hydroxide (0.1 mol), 95% ethanol (100 mL), and water (15 mL).[3]

-

Add carbon disulfide (0.1 mol) to the mixture.

-

Heat the mixture under reflux for 3 hours. The reaction involves the nucleophilic attack of the amine on carbon disulfide, followed by cyclization.

-

After reflux, add activated charcoal (approx. 1-2 g) and continue to heat for 10 minutes to decolorize the solution.

-

Filter the hot solution to remove the charcoal.

-

Heat the filtrate to 60-70°C and add warm water (100 mL).

-

Acidify the solution with dilute acetic acid while stirring vigorously. This protonates the intermediate salt, causing the product to precipitate.

-

Cool the mixture in an ice bath to complete crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold water, and dry. The yield should be high (typically 80-90%).[1]

-

-

Synthesis of N-Propargyl-2-mercaptobenzimidazole (2):

-

Dissolve 2-mercaptobenzimidazole (1) (0.01 mol) and potassium carbonate (0.02 mol) in acetone or acetonitrile (50 mL). The base deprotonates the benzimidazole nitrogen, activating it for nucleophilic attack.

-

Add propargyl bromide (0.011 mol) dropwise to the suspension. The propargyl group introduces the terminal alkyne necessary for the subsequent cycloaddition.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure N-propargylated product.

-

-

Synthesis of Isoxazole-Mercaptobenzimidazole Hybrid (3) via 1,3-Dipolar Cycloaddition:

-

This step exemplifies a "click chemistry" approach, which is highly efficient and regioselective.

-

Dissolve the N-propargyl-2-mercaptobenzimidazole (2) (1 mmol) and a substituted aromatic aldoxime (e.g., 4-chlorobenzaldehyde oxime) (1.1 mmol) in a suitable solvent like ethanol or dichloromethane.

-

Add an oxidizing agent such as Chloramine-T (1.2 mmol) portion-wise to the mixture. The oxidant converts the aldoxime in situ to a highly reactive nitrile oxide intermediate.

-

The nitrile oxide then undergoes a [3+2] cycloaddition reaction with the terminal alkyne of the propargylated benzimidazole.

-

Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting materials.

-

Evaporate the solvent and purify the resulting hybrid molecule by column chromatography to obtain the final product.

-

Biological Evaluation: In Vivo Anti-inflammatory Assay

To validate the therapeutic potential of the synthesized compounds, a standard and reliable in vivo model is essential. The carrageenan-induced rat paw edema model is a classic acute inflammation assay used to screen for anti-inflammatory agents.

Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.

-

Animal Handling: Use healthy Wistar rats (150-200g), housed under standard laboratory conditions and acclimatized for at least one week.

-

Grouping: Divide the animals into groups (n=6), including:

-

Group I (Vehicle Control): Receives the vehicle (e.g., 1% Carboxymethyl cellulose).

-

Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Diclofenac sodium, 50 mg/kg).

-

Group III, IV, etc. (Test Groups): Receive the synthesized isoxazole thiol derivatives at a specific dose (e.g., 100 mg/kg).

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, standard drug, or test compounds orally.

-

One hour after administration, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw of each rat to induce localized edema.

-

Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point using the formula: % Edema = [(Vₜ - V₀) / V₀] * 100.

-

Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [1 - (Edema_test / Edema_control)] * 100.

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.

-

Data Summary and Structure-Activity Relationship

The systematic evaluation of a series of derivatives allows for the elucidation of Structure-Activity Relationships (SAR), providing crucial insights for lead optimization.

Table 1: Representative Biological Activity of Isoxazole-Mercaptobenzimidazole Hybrids

| Compound ID | Phenyl Substituent (at position 3 of isoxazole) | Anti-inflammatory Activity (% Inhibition at 3h) | Analgesic Activity (% Protection, Hot Plate) |

| 6a | Phenyl | 55.2 | 48.5 |

| 6d | 4-Fluorophenyl | 68.4 | 62.3 |

| 6e | 4-Chlorophenyl | 70.1 | 65.8 |

| 6f | 4-Bromophenyl | 66.5 | 60.1 |

| 6h | 4-Nitrophenyl | 60.8 | 55.4 |

| 6j | 4-Cyanophenyl | 72.3 | 68.2 |

| Standard | Diclofenac (50 mg/kg) | 75.8 | Pentazocine (Standard) |

Note: Data is representative and synthesized from literature findings for illustrative purposes.

From this data, a clear SAR emerges: the introduction of electron-withdrawing groups at the para-position of the phenyl ring enhances both anti-inflammatory and analgesic activity. The cyano (-CN) and chloro (-Cl) substituents (compounds 6j and 6e ) confer the highest potency, approaching that of the standard drug Diclofenac. This suggests that the electronic properties of this aromatic ring are pivotal for target engagement.

Future Perspectives and Conclusion

The field of isoxazole thiol derivatives is ripe with opportunity. The initial findings, particularly in the realm of anti-inflammatory and analgesic agents, are highly encouraging and warrant further investigation. Future research should focus on:

-

Mechanism Elucidation: Detailed biochemical and cellular assays are needed to pinpoint the molecular targets (e.g., COX-1/COX-2, 5-LOX, specific kinases) and signaling pathways modulated by these compounds.

-

Broadening the Scope: Systematic screening of these derivatives against other therapeutic targets, especially for anticancer and antimicrobial applications, is a logical next step.

-

Pharmacokinetic Profiling: In-depth ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are required to assess the drug-like properties of the most potent leads.

References

- VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0569]

- Kulkarni, K. M., Jadhav, S. A., Patil, P. B., Dhole, V. R., & Patil, S. S. (2016).

- Ahamed, M. R. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science, 16(2), 77-83.

- Hawash, M., et al. (2022). Isoxazole containing compounds with anticancer activities, and antioxidant agents.

- Fandaklı, S., Kahriman, N., Yücel, T. B., Karaoğlu, S. A., & Yaylı, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42, 520-535.

- Vasam, C. S., et al. (2013). Regioselective synthesis of isoxazole-mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies. Bioorganic & Medicinal Chemistry Letters, 23(5), 1306-1309. [URL: https://pubmed.ncbi.nlm.nih.gov/23357631/]

- ChemInform. (2013). ChemInform Abstract: Regioselective Synthesis of Isoxazole—Mercaptobenzimidazole Hybrids and Their in vivo Analgesic and Antiinflammatory Activity Studies. ChemInform, 44(30).

- Kankala, S., et al. (2013). Regioselective synthesis of isoxazole-mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies.

- Reyes-Gutiérrez, P. E., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(61), 38699-38708. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8648171/]

- Kumar, A., et al. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.

- Ali, M. A., et al. (2017). Mechanism of 1,3-dipolar cycloaddition reaction.

- Kahriman, N., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLoS ONE, 15(1), e0227303. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6964912/]

- E-Researchco. (2014). Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO.

- Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2596.

- Bohórquez, A. R. R., et al. (2025). An Efficient and Regioselective Route Towards Novel 1,2,3-Triazole (Isoxazole)-Linked 1,3-Thiazolidine Hybrids via a Copper-Catalyzed Alkyne-Azide Reaction. Journal of Heterocyclic Chemistry.

- El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4), 2049-2053.

- El Ouasif, L., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Scientifica, 2019, 8532401. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6691490/]

- Aggarwal, R., Kumar, P., & Kumar, S. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions. RSC Advances.

- Journal of Al-Nahrain University. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.

- Alshamari, A., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 25(18), 4271. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7570493/]

- Rajanarendar, E., et al. (2013). A facile synthesis, anti-inflammatory and analgesic activity of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones. Bioorganic & Medicinal Chemistry Letters, 23(13), 3854-3858.

- Shaik, A., et al. (2020).

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit.

Sources

A Technical Guide to Investigating the Therapeutic Potential of 2-(3,5-dimethylisoxazol-4-yl)ethanethiol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(3,5-dimethylisoxazol-4-yl)ethanethiol presents a compelling scaffold for therapeutic development, integrating two moieties of significant pharmacological interest: the isoxazole ring and a reactive ethanethiol group. The isoxazole core is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The ethanethiol group, with its terminal thiol, offers a reactive handle for covalent interactions with protein targets, a mechanism increasingly exploited in modern drug design for enhanced potency and selectivity.[6][7][8] This guide delineates a strategic, multi-pronged approach to systematically investigate the therapeutic potential of this molecule. We will explore hypothesized targets based on its structural components, propose detailed experimental workflows for target validation, and provide a framework for interpreting the resulting data.

Introduction: Deconstructing this compound

The subject of our investigation is this compound, a molecule with the chemical formula C7H11NOS.[9][10][11][12] Its structure consists of a 3,5-dimethylisoxazole ring linked to an ethanethiol group at the 4-position.

-